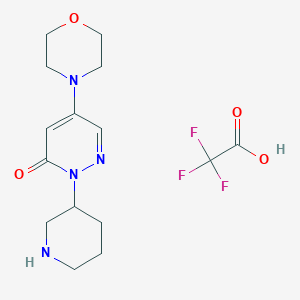

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a morpholine ring, a piperidine ring, and a pyridazinone core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of trifluoroacetic acid to stabilize the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

化学反応の分析

Types of Reactions: 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions

生物活性

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one, often referred to in the context of its salt form with trifluoroacetic acid (TFA), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

Its structure features a pyridazine core substituted with morpholine and piperidine moieties, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one have been primarily investigated in the context of its interaction with various biological targets, including receptors and enzymes. The following sections detail specific activities observed in research studies.

1. Antagonistic Activity on TRPV1 Receptors

Research has identified that compounds similar to 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one exhibit high affinity for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor. This receptor plays a crucial role in pain sensation and inflammation. A study demonstrated that structural modifications can enhance antagonistic activity against TRPV1, suggesting that this compound could be optimized for analgesic properties .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, it has shown potential as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is implicated in cardiovascular diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Morpholine and Piperidine Substituents : The presence of these groups significantly enhances binding affinity to target receptors.

- Trifluoroacetic Acid Salt Form : The TFA salt form is commonly used in pharmacological studies due to its solubility and stability; however, it may influence biological assays due to residual TFA affecting cellular responses .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: TRPV1 Modulation

In a high-throughput screening assay, derivatives of the compound were tested for their ability to modulate TRPV1 activity. The results indicated that specific modifications led to increased potency as TRPV1 antagonists, supporting its potential use in pain management therapies .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of derivatives formed with TFA. The results showed comparable antibacterial activity between TFA salt forms and hydrochloride salts, indicating that counterions play a significant role in modulating biological activity .

Data Table: Summary of Biological Activities

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in various biological assays, particularly for its potential as:

- Anticancer Agent : Preliminary studies indicate that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell cycle regulation.

- Antimicrobial Activity : Its structure allows for modulation of enzyme activity or receptor interactions, which can lead to therapeutic effects against bacterial and fungal infections .

Neuropharmacology

Research suggests that the compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its ability to interact with receptors in the central nervous system positions it as a candidate for further investigation in neuropharmacological applications.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects, likely due to its ability to inhibit enzymes involved in inflammatory pathways . This makes it a potential candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have reported on the biological activities of similar compounds within the pyridazinone class:

- A study demonstrated that derivatives of pyridazinones exhibited significant anticancer activity against various cancer cell lines, showing inhibition rates comparable to established chemotherapeutics .

- Another research highlighted the antifungal properties of related compounds against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting that modifications to the core structure could enhance efficacy .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | PC3 | 64.20 |

| Compound B | K562 | 37.80 |

| Compound C | HeLa | 48.25 |

| Compound D | A549 | 40.78 |

Table 2: Antimicrobial Activity Against Fungal Pathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound E | B. cinerea | 96.76 |

| Compound F | S. sclerotiorum | 82.73 |

| Compound G | C. gloeosporioides | 69.75 |

特性

IUPAC Name |

5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.C2HF3O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;3-2(4,5)1(6)7/h8,10-11,14H,1-7,9H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJXJUWZUXSYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。